molecular formula C19H15F2N3O B2621807 N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide CAS No. 1281118-28-2

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B2621807
CAS No.: 1281118-28-2
M. Wt: 339.346
InChI Key: AISOINPEGFUDTF-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features an indole moiety, a cyano group, and a difluorophenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps, including the formation of the indole core, introduction of the cyano group, and attachment of the difluorophenyl moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The cyano group and difluorophenyl moiety may also contribute to its bioactivity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of the cyano group and difluorophenyl moiety, which may enhance its biological activity and stability compared to other indole derivatives.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)9-13)18(10-22)24-19(25)8-5-12-11-23-17-4-2-1-3-14(12)17/h1-4,6-7,9,11,18,23H,5,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISOINPEGFUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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